4-methyl-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 4-methylbenzoic acid under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-METHYL-N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological studies.
Medicine: Its structural features suggest potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabigatran etexilate: A benzimidazole derivative used as an anticoagulant.
Mebendazole: An antiparasitic benzimidazole used to treat worm infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Uniqueness
4-METHYL-N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylbenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-7-9-16(10-8-15)21(25)23-17-11-12-20-19(13-17)22-14-24(20)18-5-3-2-4-6-18/h2-14H,1H3,(H,23,25) |
InChI Key |
AVUNVYQMZXIHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.